NHS-PEG4-(m-PEG4)3-ester

Description

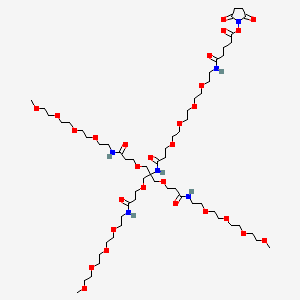

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFQBAXMDMJPOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H110N6O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of NHS-PEG4-(m-PEG4)3-ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of NHS-PEG4-(m-PEG4)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative. This information is intended to assist researchers and professionals in the fields of drug development, bioconjugation, and materials science in effectively utilizing this versatile crosslinking agent.

Core Chemical Properties

This compound is a branched PEG linker featuring a terminal N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amine groups (-NH2) present on proteins, peptides, amine-modified oligonucleotides, and other molecules.[1][2] The branched PEG structure enhances solubility and provides a long, flexible spacer arm, which can be advantageous in various bioconjugation applications.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1333154-70-3 | [1] |

| Chemical Formula | C60H110N6O28 | [1][2] |

| Molecular Weight | 1363.55 g/mol | [1][2] |

| Exact Mass | 1362.7368 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >96% | [1] |

Reactivity and Stability

The primary utility of this compound lies in the reactivity of its NHS ester group. This group reacts with primary amines in a pH-dependent manner to form stable, covalent amide bonds.[3][4] The optimal pH for this reaction is typically between 7 and 9.[4][5][6]

Key Reactivity & Stability Considerations:

-

Amine Reactivity: The NHS ester selectively reacts with primary amines, such as the N-terminal alpha-amine of proteins and the epsilon-amine of lysine (B10760008) residues.[7]

-

pH Dependence: The reaction is most efficient at a slightly basic pH (8.3-8.5 is often recommended).[8][9] At lower pH, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[8]

-

Moisture Sensitivity: NHS esters are susceptible to hydrolysis in the presence of water. Therefore, it is crucial to store the reagent in a dry environment and to use anhydrous solvents when preparing stock solutions.[3] Stock solutions in anhydrous DMSO or DMF should be prepared fresh and any unused portion discarded.[10]

-

Storage: For long-term stability, this compound should be stored at -20°C in a desiccated environment.[1] For short-term storage, 0-4°C is acceptable.[1]

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a protein. This should be considered a starting point, and optimization may be necessary for specific applications.

Protein Labeling with this compound

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[8][10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) (optional)

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

-

If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A common starting point for mono-labeling is an 8- to 20-fold molar excess of the NHS ester to the protein.[8][10]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10] If the conjugated molecule is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching solution containing a high concentration of primary amines can be added. This will react with any unreacted NHS ester.

-

-

Purification:

-

Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

-

Visualizations

Experimental Workflow for Protein Conjugation

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for protein labeling with this compound.

Conceptual Application of this compound

This diagram illustrates the role of this compound as a linker in creating a functional biomolecule for applications such as targeted drug delivery.

Caption: Conceptual use of the linker in bioconjugation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. broadpharm.com [broadpharm.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. medium.com [medium.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

NHS-PEG4-(m-PEG4)3-ester structure and molecular weight.

A Technical Guide to NHS-PEG4-(m-PEG4)3-ester: Structure, Molecular Weight, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the branched polyethylene (B3416737) glycol (PEG) crosslinker, this compound, detailing its chemical structure, molecular weight, and its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Core Concepts: Structure and Properties

This compound is a branched, amine-reactive PEG derivative designed for the covalent modification of proteins, oligonucleotides, and other molecules containing primary amines.[1][2] Its structure features a central core from which multiple PEG arms extend, culminating in a terminal N-hydroxysuccinimide (NHS) ester. This multi-arm architecture offers several advantages over linear PEG linkers, including the potential for a higher drug-to-antibody ratio (DAR) in ADCs, improved solubility of the resulting conjugate, and enhanced pharmacokinetic properties.[3][4][5]

The NHS ester functional group reacts with primary amines (such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[6][7] The hydrophilic PEG spacer arms increase the water solubility and reduce the immunogenicity of the conjugated molecule.[4][8]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. This information is crucial for calculating molar excesses in conjugation reactions and for the characterization of the resulting conjugates.

| Property | Value | Reference(s) |

| Chemical Formula | C60H110N6O28 | [2] |

| Molecular Weight | 1363.55 g/mol | [1][2] |

| Exact Mass | 1362.7368 g/mol | [2] |

| CAS Number | 1333154-70-3 | [2][9] |

| Appearance | Solid powder | [2] |

| Purity | >96% | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [10] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store desiccated. | [2] |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 15,22,38-trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetetracontan-42-oate | [2] |

Experimental Protocol: Antibody Conjugation

The following is a representative, detailed protocol for the conjugation of a branched PEG-NHS ester to an antibody, a common application in the development of ADCs. This protocol is adapted from established methods for NHS ester conjugations.[][12][13][14]

Materials:

-

Antibody (e.g., IgG) at a concentration of 1-10 mg/mL

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), exchange the buffer to the Conjugation Buffer using dialysis or a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody).

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and byproducts by subjecting the reaction mixture to size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).

-

Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Assess the purity and aggregation state of the conjugate by SEC.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of an antibody with this compound.

Caption: A flowchart of the antibody conjugation process.

Logical Relationship of Branched PEG Linkers in ADCs

The use of branched PEG linkers like this compound in antibody-drug conjugates is driven by a series of interconnected advantages that ultimately aim to improve the therapeutic efficacy of the ADC.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 8. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. furthlab.xyz [furthlab.xyz]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Branched PEG NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of branched polyethylene (B3416737) glycol (PEG) N-hydroxysuccinimide (NHS) esters in aqueous buffers. Understanding the solubility and stability of these critical reagents is paramount for successful bioconjugation, drug delivery, and the overall development of PEGylated therapeutics. This document outlines the key factors influencing solubility, presents available quantitative and qualitative data, details experimental protocols for solubility assessment and bioconjugation, and illustrates relevant chemical processes.

Introduction to Branched PEG NHS Esters

Branched or multi-arm PEG NHS esters are widely utilized reagents for the covalent modification of proteins, peptides, and other biomolecules.[1] The branched architecture offers several advantages over linear PEG, including a larger hydrodynamic volume, which can enhance in vivo circulation time and reduce immunogenicity.[2] The NHS ester functional groups provide a means for facile reaction with primary amines on biomolecules, forming stable amide bonds.[3] However, the practical application of these reagents is critically dependent on their solubility and stability in the aqueous buffers required for most biological reactions.

Factors Influencing the Solubility and Stability of Branched PEG NHS Esters in Aqueous Buffers

The dissolution and persistence of branched PEG NHS esters in an aqueous environment are governed by a complex interplay of several factors:

-

PEG Architecture: The number of arms (e.g., 4-arm, 8-arm) and the overall molecular weight of the PEG polymer backbone are primary determinants of its solubility. Generally, polyethylene glycol is known for its high solubility in water.[4] Branched PEGs, with their more compact and globular structure, often exhibit increased water solubility compared to their linear counterparts.[2]

-

NHS Ester Chemistry: Different types of NHS esters, such as succinimidyl carboxymethyl (SCM), succinimidyl glutarate (SG), and succinimidyl succinate (B1194679) (SS), have varying linker arm characteristics that can subtly influence solubility. More importantly, the type of NHS ester significantly impacts its hydrolytic stability.

-

pH of the Aqueous Buffer: The pH of the buffer is a critical factor that dictates the stability of the NHS ester. Hydrolysis of the NHS ester is a major competing reaction to the desired amidation with the target biomolecule.[2] This hydrolysis is significantly accelerated at higher pH values.[5]

-

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[6] The presence of certain salts can also influence the solubility of PEG, potentially leading to a "salting-out" effect at high concentrations, which decreases PEG solubility.[7][8]

-

Temperature: While solubility generally increases with temperature, higher temperatures also accelerate the rate of NHS ester hydrolysis.[9]

Quantitative and Qualitative Solubility Data

Obtaining precise, universal quantitative solubility data for all branched PEG NHS esters is challenging due to the wide variety of available architectures, molecular weights, and NHS ester chemistries. However, information from manufacturers and the scientific literature provides valuable guidance.

Many suppliers of multi-arm PEG NHS esters, including Creative PEGWorks, JenKem Technology, and BroadPharm, describe their products as being "soluble in water and aqueous buffer".[1][3][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] While qualitative, this indicates good general solubility for many common applications.

A more specific quantitative value is provided in a technical data sheet for 4-Arm PEG NHS esters, which states a solubility of 10 mg/mL in water.

It is important to note that for many applications, branched PEG NHS esters are first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), at a higher concentration before being diluted into the final aqueous reaction buffer.[3][6] This procedure helps to ensure complete dissolution before initiating the reaction with the target molecule.

The following table summarizes the available solubility information.

| PEG Architecture | Molecular Weight (Da) | NHS Ester Type | Reported Solubility in Water/Aqueous Buffer | Source |

| 4-Arm PEG | 2,000 - 20,000 | Not Specified | 10 mg/mL | Nanocs |

| 4-Arm PEG | Various | SCM, SG, GAS, etc. | "Soluble in water and aqueous buffer" | Creative PEGWorks[10][11][13][14][15] |

| 8-Arm PEG | Various | SG, SAS, SCM, etc. | "Soluble in water and aqueous buffer" | Creative PEGWorks[17][18][32] |

| 4-Arm PEG | 10,000, 20,000, 40,000 | Succinimidyl Glutarate (SG) | "Soluble in water" | JenKem Technology[28] |

| Multi-Arm PEG | Various | Various | "The hydrophilic polyPEG spacer increases solubility in aqueous media" | BroadPharm[12][16][19][33][26] |

The Critical Role of NHS Ester Hydrolysis

In aqueous buffers, the primary factor limiting the utility of a dissolved PEG NHS ester is its susceptibility to hydrolysis. The NHS ester reacts with water, leading to the formation of an unreactive PEG-acid and free NHS. This reaction is highly pH-dependent.

The following diagram illustrates the competing reaction pathways of a PEG NHS ester in an aqueous buffer containing a primary amine.

The rate of hydrolysis is often expressed as the half-life (t½) of the NHS ester in a given buffer. The table below provides a comparison of the hydrolysis half-lives for different types of PEG NHS esters at pH 8 and 25°C.

| NHS Ester Linkage Type | Abbreviation | Hydrolysis Half-life (minutes) at pH 8, 25°C |

| Succinimidyl Valerate | SVA | 33.6 |

| Succinimidyl Butanoate | SBA | 23.3 |

| Succinimidyl Carbonate | SC | 20.4 |

| Succinimidyl Glutarate | SG | 17.6 |

| Succinimidyl Propionate | SPA | 16.5 |

| Succinimidyl Succinate | SS | 9.8 |

| mPEG2-NHS | - | 4.9 |

| Succinimidyl Succinamide | SSA | 3.2 |

| Succinimidyl Carboxymethyl | SCM | 0.75 |

Data sourced from Laysan Bio. It is noted that the half-life typically triples when the pH is lowered by one unit.

As the data indicates, the choice of the NHS ester linkage has a dramatic impact on its stability in aqueous solution. For reactions requiring longer incubation times, selecting a more stable NHS ester, such as SVA or SC, is advantageous. Conversely, for rapid conjugations, a more reactive but less stable ester like SCM may be suitable.

Experimental Protocols

Protocol for Assessing the Solubility of Branched PEG NHS Esters

A standardized method for determining the precise solubility of a polymer in an aqueous buffer can be adapted from general polymer solubility guidelines, such as those outlined in ASTM D5226, with modifications to account for the hydrolytic instability of the NHS ester.[34][35][36]

Objective: To determine the maximum concentration at which a branched PEG NHS ester can be dissolved in a specific aqueous buffer at a given temperature without visual precipitation, while minimizing hydrolysis.

Materials:

-

Branched PEG NHS ester

-

Aqueous buffer of interest (amine-free, e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or other analytical instrument for quantification (optional, for more precise measurements)

Procedure:

-

Preparation of Serial Dilutions:

-

Prepare a series of small, clear vials.

-

To each vial, add a pre-weighed amount of the branched PEG NHS ester to achieve a range of target concentrations (e.g., 1, 5, 10, 15, 20 mg/mL).

-

-

Dissolution:

-

Add the precise volume of the aqueous buffer to each vial to achieve the target concentration.

-

Immediately cap the vials and vortex vigorously for a set, short period (e.g., 1-2 minutes) to promote dissolution while minimizing hydrolysis.

-

-

Visual Inspection:

-

Visually inspect each vial against a dark background for any undissolved particles or turbidity. The highest concentration that results in a clear, particulate-free solution is the approximate visual solubility.

-

-

Centrifugation (for confirmation):

-

Centrifuge the vials at a high speed (e.g., >10,000 x g) for a short duration (e.g., 5 minutes) to pellet any undissolved material.

-

Carefully inspect the bottom of each tube for a pellet.

-

-

Quantification (Optional):

-

For a more precise determination, the supernatant from the centrifuged samples can be carefully removed and the concentration of the dissolved PEG can be quantified using an appropriate analytical method.

-

The following workflow diagram illustrates this process.

General Protocol for Dissolving and Using Branched PEG NHS Esters for Bioconjugation

This protocol outlines the standard procedure for dissolving a branched PEG NHS ester and using it for the PEGylation of a protein.[3][6]

Objective: To successfully conjugate a branched PEG NHS ester to a target protein in an aqueous buffer.

Materials:

-

Branched PEG NHS ester

-

Target protein

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5)

-

Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the target protein in the reaction buffer to the desired concentration.

-

Prepare PEG NHS Ester Stock Solution:

-

Allow the vial of branched PEG NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

-

-

Initiate Conjugation Reaction:

-

Add the calculated amount of the PEG NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the protein.

-

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours), depending on the reactivity of the NHS ester and the protein.

-

Quench Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG NHS ester.

-

Purification: Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and other reaction byproducts using an appropriate method such as dialysis or size exclusion chromatography.

The logical flow of this bioconjugation process is depicted below.

Conclusion

The solubility of branched PEG NHS esters in aqueous buffers is a critical parameter for their successful application in bioconjugation and drug delivery. While manufacturers generally report good water solubility, the practical use of these reagents is often dictated by the rapid hydrolysis of the NHS ester, particularly at the neutral to slightly alkaline pH required for efficient reaction with primary amines. Therefore, a thorough understanding of both the qualitative solubility and the quantitative hydrolysis kinetics is essential for optimizing reaction conditions. For challenging dissolution, the use of a co-solvent like DMSO or DMF is a standard and effective practice. By carefully considering the factors of PEG architecture, NHS ester chemistry, pH, and buffer composition, researchers can effectively navigate the complexities of working with these powerful reagents in an aqueous environment.

References

- 1. Multi-arm PEG Derivatives [jenkemusa.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Effects of cloud-point grafting, chain length, and density of PEG layers on competitive adsorption of ocular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of inorganic salts on crystallization of poly(ethylene glycol) in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kinampark.com [kinampark.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. N-(PEG4-NHS ester)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. N-(acid-PEG3)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]

- 17. creativepegworks.com [creativepegworks.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. m-PEG13-NHS ester | BroadPharm [broadpharm.com]

- 20. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]

- 21. (MAL)3-4ARMPEG-NHS [jenkemusa.com]

- 22. PEGs WITH NHS ESTER Archives - JenKem Technology USA [jenkemusa.com]

- 23. creativepegworks.com [creativepegworks.com]

- 24. creativepegworks.com [creativepegworks.com]

- 25. 4arm-Succinimidyl Glutarate-PEG - Amerigo Scientific [amerigoscientific.com]

- 26. 4arm-Succinimidyl Succinate-PEG, MW 2,000 | BroadPharm [broadpharm.com]

- 27. Y-shape PEG NHS Ester from JenKem Technology [jenkemusa.com]

- 28. jenkemusa.com [jenkemusa.com]

- 29. 8-Arm PEG-S, 8-ArmPEG-Succinimidyl Glutarate ester - Biopharma PEG [biochempeg.com]

- 30. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]

- 31. Biopharma PEG Provides Multi-arm PEG Derivatives Crosslinked Into Hydrogels | MolecularCloud [molecularcloud.org]

- 32. creativepegworks.com [creativepegworks.com]

- 33. m-PEG1-NHS ester, 1027371-75-0 | BroadPharm [broadpharm.com]

- 34. researchgate.net [researchgate.net]

- 35. apps.dtic.mil [apps.dtic.mil]

- 36. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Introduction: The covalent conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for fundamental research. Among the various bioconjugation chemistries, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines stands out for its reliability, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the core mechanism of this reaction, factors influencing its efficiency, potential side reactions, and detailed experimental protocols.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The process is initiated by the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This attack forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a stable and irreversible amide bond between the two molecules.[1]

Caption: The reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing the Reaction

The efficiency of the NHS ester-amine reaction is not absolute and is critically dependent on several experimental parameters. Understanding and controlling these factors is paramount to achieving high-yield and specific conjugation.

The Critical Role of pH

The pH of the reaction buffer is the most influential parameter. It governs a delicate balance between the nucleophilicity of the target amine and the stability of the NHS ester itself.

-

Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine, it exists predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive. The α-amino group at the N-terminus of a protein typically has a pKa around 7.7, while the ε-amino group of a lysine (B10760008) side chain has a pKa around 10.5.[1] This difference implies that at a near-physiological pH, the N-terminus is generally more nucleophilic.[1]

-

NHS Ester Stability (Hydrolysis): NHS esters are susceptible to hydrolysis, a competing reaction where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.

The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5 .[2][3][4][5] In this range, a sufficient concentration of deprotonated primary amines is available for the reaction to proceed efficiently, while the rate of hydrolysis is still manageable.

The Competing Reaction: Hydrolysis

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester. This reaction leads to the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the overall yield of the desired conjugate. The rate of hydrolysis is highly dependent on pH and temperature.

References

An In-depth Technical Guide to the Hydrolysis Rate and Stability of NHS-PEG4-(m-PEG4)3-ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and hydrolysis rate of N-hydroxysuccinimide (NHS) esters, with a specific focus on the complex branched structure of NHS-PEG4-(m-PEG4)3-ester. Understanding the kinetics of hydrolysis is critical for the successful application of this reagent in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Principles of NHS Ester Reactivity and Stability

N-hydroxysuccinimide esters are highly valued in bioconjugation for their ability to efficiently form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][][3] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing NHS as a leaving group and forming the desired amide bond.[][3]

However, a significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a non-reactive carboxylic acid.[4] This process is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases with rising pH, which can lead to a significant reduction in conjugation efficiency if not properly managed.[5][6][7][8]

Quantitative Data on NHS Ester Hydrolysis

| Compound Type | pH | Temperature (°C) | Half-life (t½) |

| General NHS-esters | 7.0 | 0 | 4 - 5 hours |

| General NHS-esters | 8.6 | 4 | 10 minutes |

| Porphyrin-NHS (P3-NHS) | 8.0 | Room Temperature | 210 minutes |

| Porphyrin-NHS (P3-NHS) | 8.5 | Room Temperature | 180 minutes |

| Porphyrin-NHS (P3-NHS) | 9.0 | Room Temperature | 125 minutes |

| Porphyrin-NHS (P4-NHS) | 8.0 | Room Temperature | 190 minutes |

| Porphyrin-NHS (P4-NHS) | 8.5 | Room Temperature | 130 minutes |

| Porphyrin-NHS (P4-NHS) | 9.0 | Room Temperature | 110 minutes |

Data compiled from multiple sources.[5][6][7][9][10]

Experimental Protocols

This protocol outlines a spectrophotometric method to determine the hydrolysis rate of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[5][11]

Materials:

-

NHS-ester compound (e.g., this compound)

-

Amine-free buffer at the desired pH (e.g., phosphate, borate, or carbonate buffer)[7]

-

Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)[11][12]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Prepare the desired amine-free aqueous buffer at a specific pH and equilibrate it to the desired temperature.

-

-

Reaction Setup:

-

Add a small volume of the NHS ester stock solution to the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) to minimize its effect on the reaction.[8]

-

Mix the solution quickly and transfer it to a quartz cuvette.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the temperature-controlled chamber of the UV-Vis spectrophotometer.

-

Monitor the increase in absorbance at 260 nm over time. The NHS byproduct has a maximum absorbance at this wavelength.[11]

-

Record absorbance readings at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The rate of hydrolysis can be determined from the initial slope of this curve.

-

The half-life (t½) of the NHS ester can be calculated from the time it takes for the absorbance to reach 50% of its maximum value.

-

This protocol provides a general framework for the conjugation of a protein with an NHS ester-functionalized molecule.[10]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[7]

-

Anhydrous DMSO or DMF[10]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[10]

-

Purification column (e.g., size-exclusion chromatography)[10]

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[10]

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[10]

-

-

Conjugation Reaction:

-

Quench the Reaction:

-

Purification:

Visualizations

Conclusion

The stability of this compound is a critical parameter that dictates its efficacy in conjugation reactions. While specific hydrolysis data for this molecule is sparse, the general principles of NHS ester chemistry provide a robust framework for its successful application. By carefully controlling pH, temperature, and reaction time, researchers can maximize the yield of the desired conjugate while minimizing the impact of hydrolysis. The protocols and data presented in this guide offer a starting point for the development and optimization of conjugation strategies using this and other NHS ester reagents.

References

- 1. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Strategic Advantage of Branched PEG4 Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, branched polyethylene (B3416737) glycol (PEG) linkers, specifically those incorporating PEG4 units, have emerged as a pivotal tool for optimizing the performance of bioconjugates. This guide provides a comprehensive technical overview of the role of branched PEG4 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Core Principles of Branched PEG4 Linkers in Bioconjugation

Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[1] This architecture offers distinct advantages over traditional linear PEG linkers, primarily by enabling the attachment of multiple functional entities to a single point of conjugation.[2] The incorporation of PEG4 (four ethylene (B1197577) glycol units) provides a balance of hydrophilicity and a defined spacer length, which is crucial for modulating the physicochemical properties of the resulting bioconjugate.[3]

The primary benefits of employing branched PEG4 linkers in bioconjugation include:

-

Increased Drug-to-Antibody Ratio (DAR): The multi-arm nature of branched linkers allows for the attachment of a higher number of payload molecules to a single conjugation site on an antibody, leading to an increased DAR.[2][4] This is particularly advantageous for delivering a more potent therapeutic effect.[2]

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains helps to counteract the hydrophobicity of many cytotoxic payloads, thereby improving the overall solubility of the ADC and reducing its propensity for aggregation.[][6] This is a critical factor in maintaining the stability and efficacy of the bioconjugate.

-

Improved Pharmacokinetics: The branched structure creates a larger hydrodynamic radius, which can shield the ADC from renal clearance and recognition by the immune system.[1] This "stealth" effect leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.[7]

-

Steric Hindrance and Controlled Release: The flexible PEG4 arms can provide steric hindrance, which can protect the payload from premature degradation and influence the rate of its release within the target cell.[8]

Quantitative Data Presentation: Branched vs. Linear PEG4 Linkers

The selection of a linker architecture has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key data from comparative studies of branched and linear PEG linkers.

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Key Findings | Reference |

| Branched (e.g., amino-triazide) | Up to 8 | Enables the construction of homogeneous ADCs with high DARs through site-specific enzymatic conjugation. | [2] |

| Linear | Typically 2-4 | Limited by the number of available conjugation sites for homogeneous ADCs. | [2] |

Table 1: Impact of Linker Architecture on Drug-to-Antibody Ratio (DAR)

| Linker Architecture | In Vitro Cytotoxicity (IC50, nM) | Cell Line | Key Findings | Reference |

| Branched ("short") | 11.2 | SK-BR-3 | The shorter branched linker resulted in significantly lower potency, possibly due to steric hindrance affecting payload release. | [8] |

| Branched ("long" with PEG4) | 1.2 | SK-BR-3 | The addition of a PEG4 fragment to the branched linker restored the cytotoxicity to a level comparable to a heterogeneous conjugate. | [8] |

| Heterogeneous (control) | 1.1 | SK-BR-3 | Represents the benchmark for potent cytotoxicity in this study. | [8] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Branched Linkers

| Linker Configuration (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC, day*µg/mL) | Key Findings | Reference |

| Pendant (Branched-like, P-(PEG12)2) | 11.8 | 84.5 | The branched-like configuration demonstrated significantly slower clearance and higher plasma exposure compared to the linear linker. | [9][10] |

| Linear (L-PEG24) | 32.1 | 31.1 | The linear linker resulted in faster clearance and lower overall exposure of the ADC. | [9][10] |

Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Experimental Protocols

Detailed methodologies are essential for the successful design and synthesis of bioconjugates utilizing branched PEG4 linkers. The following are key experimental protocols.

Site-Specific Enzymatic Conjugation of a Branched Amino-PEG-Azide Linker to an Antibody

This protocol, adapted from Grygorash et al. (2022), describes the use of microbial transglutaminase (MTGase) for the site-specific conjugation of a branched linker to an antibody.[8]

Materials:

-

Deglycosylated monoclonal antibody (e.g., Trastuzumab)

-

Branched amino-triazide linker (with a PEG4 component)

-

Microbial Transglutaminase (MTGase)

-

Tris buffer (pH 8.0)

-

Desalting column

Procedure:

-

Prepare a reaction mixture containing the deglycosylated antibody (1 mg) in Tris buffer.

-

Add the branched amino-triazide linker to the antibody solution at a 10-fold molar excess per conjugation site.

-

Initiate the reaction by adding MTGase to the mixture.

-

Incubate the reaction at 37°C for 4 hours.

-

Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and enzyme.

-

Characterize the conjugate to determine the degree of labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

This protocol outlines the "click chemistry" step to attach a payload to the azide-functionalized antibody-linker conjugate.[8]

Materials:

-

Purified antibody-linker conjugate (from section 3.1)

-

DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Dissolve the purified antibody-linker conjugate in PBS.

-

Add the DBCO-functionalized payload to the antibody solution at a 1.5-fold molar excess per azide (B81097) group.

-

Incubate the reaction mixture at room temperature for 16 hours with gentle mixing.

-

Purify the final Antibody-Drug Conjugate (ADC) using an SEC column to remove unreacted payload and other small molecules.

-

Characterize the final ADC for purity, DAR, and aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic potential of an ADC.[11]

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADCs)

-

96-well cell culture plates

-

Cell culture medium

-

ADC constructs and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

SDS-HCl solution

Procedure:

-

Seed the target cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the ADC constructs and control antibody in cell culture medium.

-

Replace the medium in the wells with the ADC dilutions and controls.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 1-4 hours.

-

Add SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the resulting dose-response curves.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of branched PEG4 linkers in bioconjugation.

Conclusion

The strategic incorporation of branched PEG4 linkers represents a significant advancement in the field of bioconjugation. By enabling higher drug loading, improving solubility and stability, and enhancing pharmacokinetic profiles, these linkers offer a powerful platform for the development of more effective and safer targeted therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of this innovative linker technology. As the demand for highly engineered bioconjugates continues to grow, the rational design and application of branched PEG4 linkers will undoubtedly play a crucial role in shaping the future of targeted medicine.

References

- 1. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]

- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Maleimide-N-bis(PEG4-amine) TFA salt - Creative Biolabs [creative-biolabs.com]

- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 6. purepeg.com [purepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Key features and benefits of using a branched PEG structure.

An In-depth Technical Guide to Branched PEG Structures: Key Features and Benefits for Drug Development

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in the pharmaceutical and biotechnology industries for its ability to enhance the therapeutic properties of drugs and biologics. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][] While first-generation PEGylation predominantly utilized linear PEG chains, advanced drug development has increasingly adopted branched PEG structures to overcome the limitations of their linear counterparts.[4]

Branched PEGs are polymers that feature multiple PEG arms extending from a central core.[][] This unique architecture offers distinct advantages over linear PEGs, including a more compact, globular structure and a higher density of PEG chains in a given volume.[][7] This guide provides a comprehensive technical overview of the core features and benefits of using a branched PEG structure, tailored for researchers, scientists, and drug development professionals.

Core Features and Benefits of Branched PEG Structures

The multi-arm nature of branched PEG confers several key advantages that are critical for modern therapeutic development. These benefits stem directly from its unique three-dimensional conformation compared to the more flexible, single-chain structure of linear PEG.

Enhanced Hydrodynamic Size and Prolonged Circulation Time

A primary benefit of PEGylation is the creation of a hydrophilic shield around the drug molecule, which increases its hydrodynamic volume.[8] Branched PEGs are particularly effective in this regard. For an equivalent molecular weight, a branched PEG molecule adopts a more globular and larger hydrodynamic structure than a linear PEG.[][9] This increased size reduces renal clearance, as molecules larger than 20 kDa are less efficiently filtered by the kidneys.[][11] The result is a significantly prolonged circulation half-life in the bloodstream, which allows for less frequent dosing and improved patient compliance.[][11][] For example, PEGASYS®, a form of interferon-α2a conjugated to a 40-kDa branched PEG, has an elimination half-life of 77 hours, compared to 9 hours for the native protein, permitting once-a-week injections.[11]

Superior Shielding, Reduced Immunogenicity, and Enhanced Stability

The dense, umbrella-like structure of branched PEG provides a more effective shield for the conjugated therapeutic molecule.[7][13] This steric hindrance offers superior protection from:

-

Enzymatic Degradation: The PEG shield physically blocks the approach of proteolytic enzymes, enhancing the stability of protein and peptide drugs in vivo.[13][14] Studies have shown that enzymes modified with branched PEGs exhibit better stability against proteases compared to those modified with linear PEGs.

-

Immune Recognition: By masking antigenic epitopes on the drug's surface, branched PEG significantly reduces its immunogenicity and antigenicity.[][][14] This lowered immune response is crucial for preventing the development of anti-drug antibodies, which can neutralize the therapeutic effect and cause adverse reactions.

Increased Solubility and Reduced Aggregation

The highly hydrophilic nature of PEG improves the solubility of hydrophobic drugs and proteins.[8][15] Branched PEGs, with their compact and highly hydrated structure, are particularly efficient at increasing the solubility of poorly soluble compounds.[][16] This enhanced solubility can prevent aggregation, a common problem with protein therapeutics that can lead to loss of activity and increased immunogenicity.[16]

Increased Functionality and Higher Drug Loading

Unlike linear PEGs which typically have one or two reactive sites, multi-arm or branched PEGs offer multiple functional groups for conjugation.[][][17] This increased functionality provides several advantages:

-

Higher Drug Payload: For small molecule drugs, multi-arm PEGs can be conjugated to multiple drug molecules, significantly increasing the drug-to-polymer ratio and creating a high-capacity drug carrier.[17][18][19]

-

Multi-modal Conjugation: The multiple arms can be used to attach different types of molecules. For example, one arm could be attached to a targeting ligand, another to an imaging agent, and others to the therapeutic drug, creating a multifunctional theranostic agent.[][17]

-

Hydrogel Formation: Multi-arm PEGs are highly effective cross-linkers used to form hydrogels. These hydrogels have widespread applications in controlled drug release, 3D cell culture, and tissue engineering.[17][20]

Quantitative Data: Branched vs. Linear PEG

The structural differences between branched and linear PEG translate into measurable distinctions in their physicochemical and pharmacokinetic properties.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Rationale for Difference |

| Plasma Half-Life (t½) | Increased | Significantly Increased | Branched PEG has a larger hydrodynamic radius for a given MW, leading to reduced renal clearance.[][11] |

| Volume of Distribution (Vd) | Reduced | More Reduced | The larger size of the branched PEG conjugate restricts its diffusion into tissues more effectively.[21] |

| Clearance (CL) | Decreased | Significantly Decreased | Primarily due to reduced glomerular filtration rate.[][21] |

| Bioavailability (SC) | ~20% (Rat, 40kDa) | ~69% (Cyno, 40kDa) | While species-dependent, the structure can influence absorption from subcutaneous space.[21] |

Note: Values are illustrative and can vary significantly based on the conjugated molecule, PEG size, and animal model.

Table 2: Comparative Physicochemical Properties

| Property | Linear PEG | Branched PEG | Advantage of Branched Structure |

| Hydrodynamic Radius (Rh) | Smaller for equivalent MW | Larger for equivalent MW | Leads to slower kidney filtration and longer circulation.[9] |

| Intrinsic Viscosity | Higher for equivalent MW | Lower for equivalent MW | The compact, globular shape of branched PEG results in lower solution viscosity.[22] |

| Protein Adsorption | Reduced | More Significantly Reduced | The denser PEG layer provides a more effective barrier against protein opsonization.[23][24] |

| Reactive Sites | Typically 1-2 | 2, 4, 8, or more | Allows for higher drug loading or conjugation of multiple different molecules.[][20] |

| Solubility | Good | Excellent | The compact, highly hydrophilic structure enhances the solubility of conjugated molecules.[] |

Experimental Protocols

Protocol 1: General Synthesis of a 2-Arm Branched PEG-NHS Ester

This protocol describes a general method for synthesizing a Y-shaped (2-arm) branched PEG activated with an N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.

Materials:

-

Monofunctional mPEG with a terminal amine group (mPEG-NH2)

-

Lysine (B10760008) with protected amine groups (e.g., Boc-Lys(Boc)-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM) as solvent

-

Trifluoroacetic acid (TFA) for deprotection

-

Diisopropylethylamine (DIPEA) as a base

-

Dialysis tubing (appropriate MWCO)

Methodology:

-

Activation of Lysine Core: Dissolve Boc-Lys(Boc)-OH and NHS in anhydrous DCM. Add DCC to the solution at 0°C and stir for 4-6 hours at room temperature to form the NHS ester of the lysine core.

-

Conjugation of mPEG-NH2: In a separate flask, dissolve mPEG-NH2 in anhydrous DCM. Add the activated lysine-NHS ester solution to the mPEG-NH2 solution along with DIPEA. Allow the reaction to proceed for 24 hours at room temperature. This will couple two mPEG-NH2 chains to the lysine core.

-

Deprotection: Remove the solvent under vacuum. Re-dissolve the product in a DCM/TFA mixture (e.g., 1:1 v/v) to remove the Boc protecting groups from the central lysine's amine, which will become the reactive site. Stir for 2 hours.

-

Activation of the Central Amine (if required for further modification) or Purification: The resulting structure is a branched PEG with a central primary amine. For creating a branched PEG-NHS ester, this amine would first be reacted with a dicarboxylic acid linker, followed by activation with NHS/DCC.

-

Purification: The crude product is purified by precipitation in cold diethyl ether followed by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

-

Characterization: The final product structure and purity are confirmed using NMR spectroscopy and Gel Permeation Chromatography (GPC) to verify molecular weight and polydispersity.

Protocol 2: PEGylation of a Protein with a Branched PEG-NHS Ester

This protocol outlines the covalent conjugation of a branched PEG-NHS ester to the primary amines (N-terminus and lysine side chains) of a therapeutic protein.

Materials:

-

Purified therapeutic protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Branched PEG-NHS ester (from Protocol 1 or commercial source)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system: Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC)

Methodology:

-

Reagent Preparation: Dissolve the branched PEG-NHS ester in the reaction buffer immediately before use, as NHS esters can hydrolyze in aqueous solutions. Prepare the protein solution at a known concentration (e.g., 5-10 mg/mL) in the reaction buffer.

-

Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution. A typical molar ratio is between 5:1 to 20:1 (PEG:protein), but this must be optimized for each specific protein. Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 1-4 hours.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining PEG-NHS ester, stopping the reaction.

-

Purification of PEGylated Protein: The reaction mixture will contain mono-PEGylated, multi-PEGylated, and unreacted protein. This mixture is purified to isolate the desired conjugate.

-

Ion-Exchange Chromatography (IEX): PEGylation shields the protein's surface charges, altering its retention time on an IEX column and allowing separation of species with different numbers of attached PEG chains.

-

Size-Exclusion Chromatography (SEC): The increase in hydrodynamic size upon PEGylation allows for separation from the smaller, unreacted protein.

-

-

Characterization: The purified PEGylated protein is characterized to determine the degree of PEGylation and confirm its integrity.

-

SDS-PAGE: Shows an increase in apparent molecular weight for the PEGylated species.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information to confirm the number of attached PEG chains.[25]

-

Activity Assay: A bioassay is performed to ensure the protein retains its therapeutic activity after conjugation.

-

Visualizations

The following diagrams illustrate the key concepts and workflows associated with branched PEG structures.

Caption: Logical flow from structure to benefits of branched PEG.

Caption: Experimental workflow for protein PEGylation.

Caption: Branched PEG offers superior shielding vs. linear PEG.

References

- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 4. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]

- 15. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]

- 16. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 17. What are the applications of multi - arm Modification PEG? - Blog [shochem.com]

- 18. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]

- 19. updates.reinste.com [updates.reinste.com]

- 20. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [diagnosticsworldnews.com]

- 21. Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to Amine-Reactive PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. The benefits are manifold and include an extended circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] Amine-reactive PEGylation reagents are among the most commonly used due to the prevalence of lysine (B10760008) residues and the N-terminal alpha-amine on the surface of most proteins. This guide provides a comprehensive technical overview of the primary classes of amine-reactive PEGylation reagents, their reaction mechanisms, quantitative comparisons, and detailed experimental protocols.

Core Concepts in Amine-Reactive PEGylation

The fundamental principle of amine-reactive PEGylation involves the reaction between an electrophilic functional group on the PEG reagent and a nucleophilic primary amine on the protein. The most common target is the ε-amino group of lysine residues, but the α-amino group at the N-terminus can also be modified.[3] The selectivity of the reaction can often be controlled by adjusting the reaction pH, as the pKa of the N-terminal α-amine (~7.6-8.0) is lower than that of the lysine ε-amino group (~10).[4]

Major Classes of Amine-Reactive PEGylation Reagents

The choice of an appropriate amine-reactive PEGylation reagent is critical and depends on the desired linkage chemistry, reaction conditions, and the stability of the final conjugate. The most prominent classes include N-hydroxysuccinimidyl (NHS) esters, aldehydes, isothiocyanates, and succinimidyl carbonates.

N-Hydroxysuccinimidyl (NHS) Esters

PEG-NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines at physiological to slightly alkaline pH (7-9) to form stable and irreversible amide bonds.[1][2]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, with the release of N-hydroxysuccinimide as a byproduct.

Aldehydes

PEG-aldehyde reagents react with primary amines via reductive amination. This two-step process first involves the formation of a Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[5][6] This method allows for greater control over N-terminal versus lysine PEGylation by manipulating the reaction pH.[4]

Reaction Mechanism: The initial reaction between the aldehyde and the amine forms a reversible imine (Schiff base). The subsequent reduction of the imine creates a stable secondary amine bond.

Isothiocyanates

PEG-isothiocyanate reagents react with primary amines to form stable thiourea (B124793) linkages.[1] The reaction is typically carried out at a slightly more alkaline pH (9-11) compared to NHS esters.[3][7]

Reaction Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a thiourea bond.

Succinimidyl Carbonates (SC)

PEG-SC reagents are another class of NHS esters that react with primary amines to form stable carbamate (B1207046) (urethane) linkages.[8] They are known for their high reactivity and the stability of the resulting bond.

Reaction Mechanism: Similar to other NHS esters, the reaction involves the nucleophilic attack of the amine on the activated carbonate, releasing N-hydroxysuccinimide.

Quantitative Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent is often guided by its reactivity, stability in aqueous solutions, and the optimal conditions for conjugation. The following tables summarize key quantitative data for different classes of amine-reactive PEGylation reagents.

| Reagent Class | Reactive Group | Target Residue(s) | Resulting Linkage | Optimal pH |

| NHS Esters | N-Hydroxysuccinimidyl Ester | Lysine, N-terminus | Amide | 7.0 - 9.0[1] |

| Aldehydes | Aldehyde | Lysine, N-terminus | Secondary Amine | 5.0 - 8.0[4] |

| Isothiocyanates | Isothiocyanate | Lysine, N-terminus | Thiourea | 9.0 - 11.0[7] |

| Succinimidyl Carbonates | Succinimidyl Carbonate | Lysine, N-terminus | Carbamate (Urethane) | 7.0 - 8.0 |

| NHS Ester Type | Linker | Hydrolysis Half-life (minutes) at pH 8, 25°C |

| Succinimidyl Valerate (SVA) | -(CH₂)₄-CO₂-NHS | 33.6 |

| Succinimidyl Carbonate (SC) | -O-CO₂-NHS | 20.4[9] |

| Succinimidyl Butanoate (SBA) | -O-(CH₂)₃-CO₂-NHS | 23.3 |

| Succinimidyl Glutarate (SG) | -O₂C-(CH₂)₃-CO₂-NHS | 17.6[9] |

| Succinimidyl Propionate (SPA) | -O-(CH₂)₂-CO₂-NHS | 16.5 |

| Succinimidyl Succinate (SS) | -O₂C-(CH₂)₂-CO₂-NHS | 9.8[9] |

| Succinimidyl Succinamide (SSA) | -NHCO-(CH₂)₂-CO₂-NHS | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | -O-CH₂-CO₂-NHS | 0.75[9] |

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

-

PEG-NHS ester reagent.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

-

Preparation of Reagents:

-

Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution.

-

-

PEGylation Reaction:

-

Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG and byproducts using SEC or dialysis.

-

Monitor the purification process by UV absorbance at 280 nm.

-

-

Characterization:

-

Analyze the purified PEGylated protein using SDS-PAGE, which will show a molecular weight shift compared to the unmodified protein.

-

Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.

-

Protocol 2: General Procedure for N-terminal Protein PEGylation with PEG-Aldehyde (Reductive Amination)

Materials:

-

Protein of interest in an amine-free buffer at a pH of approximately 5.0-6.0 (e.g., 100 mM sodium acetate (B1210297) or sodium phosphate).[4]

-

PEG-aldehyde reagent.

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 200 mM in water).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4).

-

Purification system (e.g., SEC).

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the PEG-aldehyde in the reaction buffer to a desired stock concentration.

-

-

PEGylation Reaction:

-

Monitoring and Quenching:

-

Monitor the reaction progress using SDS-PAGE or HPLC.

-

Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution.

-

-

Purification:

-

Purify the PEGylated protein from unreacted reagents using SEC.

-

-

Characterization:

-

Analyze the purified product by SDS-PAGE, MALDI-TOF MS, or HPLC to confirm PEGylation and determine its extent.

-

Visualization of Experimental Workflows

General PEGylation Workflow

Caption: General experimental workflow for protein PEGylation.

NHS-Ester vs. Aldehyde PEGylation Chemistry

Caption: Comparison of NHS-Ester and Aldehyde PEGylation reaction pathways.

Characterization of PEGylated Proteins

The successful conjugation and purification of PEGylated proteins must be confirmed through various analytical techniques.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a fundamental technique to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their unmodified counterparts.

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful tools for determining the exact mass of the PEGylated protein and thus the degree of PEGylation (the number of PEG chains attached).[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and determine their individual masses.[10]

Conclusion

Amine-reactive PEGylation is a robust and versatile strategy for enhancing the therapeutic potential of protein-based drugs. The choice of the specific amine-reactive reagent depends on a careful consideration of the target protein's properties, the desired linkage stability, and the required reaction conditions. A thorough understanding of the underlying chemistry, coupled with rigorous analytical characterization, is essential for the successful development of well-defined and effective PEGylated biotherapeutics. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating the complexities of amine-reactive PEGylation.

References

- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Characteristics of Multi-Arm PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of multi-arm polyethylene (B3416737) glycol (PEG) linkers. As essential tools in drug delivery, tissue engineering, and bioconjugation, a thorough understanding of their properties is critical for the rational design and optimization of novel therapeutic and biomedical constructs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of their structure and analytical workflows.

Introduction to Multi-Arm PEG Linkers

Multi-arm PEG linkers are a class of synthetic polymers characterized by multiple PEG chains extending from a central core molecule.[1] This unique architecture offers several advantages over linear PEG, including a higher drug payload capacity, enhanced in vivo circulation time due to a larger hydrodynamic volume, and improved solubility for hydrophobic drugs.[2][3] The number of arms, typically ranging from 4 to 8, significantly influences the linker's physicochemical properties and, consequently, its biological performance. Common core molecules for synthesizing multi-arm PEGs include pentaerythritol (B129877) for 4-arm PEGs and hexaglycerol (B12301427) or tripentaerythritol (B147583) for 8-arm PEGs.[4]

Core Physicochemical Characteristics

The performance of multi-arm PEG linkers in various applications is dictated by a set of key physicochemical parameters. These properties are influenced by the number of arms, the molecular weight of each arm, and the nature of the terminal functional groups.

Molecular Weight and Polydispersity Index (PDI)

The molecular weight of multi-arm PEGs is typically reported as the total molecular weight of the entire molecule.[5] The polydispersity index (PDI) is a measure of the heterogeneity of molecular weights within a polymer sample. A lower PDI indicates a more uniform and well-defined polymer population. For many commercially available 4-arm PEGs, the PDI is typically low, ranging from 1.02 to 1.05, indicating a narrow molecular weight distribution.[6][7]

| Property | 4-Arm PEG | 8-Arm PEG | Data Source(s) |

| Typical Molecular Weights (kDa) | 2, 5, 10, 20, 40 | 10, 20, 40 | [5][8] |

| Polydispersity Index (PDI) | 1.02 - 1.05 | >1.08 (for polyglycerol core) | [6][7] |

Hydrodynamic Radius (Rh)

The hydrodynamic radius is a critical parameter that influences the in vivo behavior of PEG conjugates, including their circulation half-life and biodistribution. It is the effective radius of the hydrated polymer in solution. Generally, for a given molecular weight, branched PEGs exhibit a smaller hydrodynamic radius compared to their linear counterparts.[9] An experimentally confirmed radius of gyration for a 5 kDa 8-arm star-like PEG was approximately 1.32 nm.[10]

| Architecture | Molecular Weight (kDa) | Hydrodynamic Radius (Rh) / Radius of Gyration (Rg) | Data Source(s) |

| 8-Arm Star-like PEG | 5 | ~1.32 nm (Rg) | [10] |

Note: The relationship between Rh and Rg is complex and depends on the polymer architecture.

Solubility and Viscosity

Multi-arm PEGs are highly soluble in water and many organic solvents due to the hydrophilic nature of the ethylene (B1197577) glycol units.[6] The viscosity of multi-arm PEG solutions is dependent on the molecular weight, concentration, and temperature. Higher molecular weight and concentration lead to increased viscosity.[11][12]

| Property | General Characteristics | Data Source(s) |

| Solubility | Highly soluble in water and various organic solvents. | [6] |

| Viscosity | Increases with molecular weight and concentration; decreases with temperature. | [11][12] |

Drug Loading Capacity